molecular formula C21H15N3O2 B5490478 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile

Katalognummer B5490478
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: PHTKTEXWDCJURC-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile, also known as DMBCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. DMBCO is a derivative of benzimidazole and coumarin, which are two important classes of organic compounds that possess diverse biological and pharmacological activities.

Wirkmechanismus

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile involves its interaction with specific molecular targets in cells, which leads to the modulation of various signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to inhibit the activity of enzymes such as PI3K, Akt, and mTOR, which are involved in the regulation of cell growth and survival. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile also interacts with Aβ peptides, preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been found to exhibit a range of biochemical and physiological effects, depending on the specific molecular targets it interacts with. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the initiation of programmed cell death. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has also been found to inhibit the phosphorylation of key signaling molecules such as Akt and mTOR, leading to the suppression of cell growth and survival. In addition, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to reduce the levels of Aβ peptides in the brain, which may help to prevent or delay the onset of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has several advantages for use in laboratory experiments, including its high potency and specificity for certain molecular targets, its ability to penetrate cell membranes, and its relatively low toxicity. However, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile may exhibit off-target effects on other molecular targets, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile, including the development of new derivatives with improved pharmacological properties, the investigation of its effects on other molecular targets and signaling pathways, and the exploration of its potential applications in other fields such as materials science. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer, neuroprotective, and anti-diabetic effects of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile, and to evaluate its safety and efficacy in preclinical and clinical trials.

Synthesemethoden

The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile can be achieved by the reaction of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde with 3-(2-oxo-2H-chromen-3-yl)acrylonitrile in the presence of a catalyst such as piperidine or triethylamine. The reaction proceeds through a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde group of benzimidazole and the cyano group of coumarin.

Wissenschaftliche Forschungsanwendungen

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to exhibit potent anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has also been found to possess neuroprotective properties by inhibiting the aggregation of amyloid beta (Aβ) peptides, which are known to play a key role in the development of Alzheimer's disease. Additionally, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been investigated for its anti-diabetic activity by regulating the expression of key enzymes involved in glucose metabolism.

Eigenschaften

IUPAC Name

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxochromen-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c1-12-7-17-18(8-13(12)2)24-20(23-17)16(11-22)10-15-9-14-5-3-4-6-19(14)26-21(15)25/h3-10H,1-2H3,(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTKTEXWDCJURC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC4=CC=CC=C4OC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC4=CC=CC=C4OC3=O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.